(R)-sec-Butyl benzoate

Catalog No.
S13877348
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-sec-Butyl benzoate

Product Name

(R)-sec-Butyl benzoate

IUPAC Name

[(2R)-butan-2-yl] benzoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1

InChI Key

LSLWNAOQPPLHSW-SECBINFHSA-N

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1

Isomeric SMILES

CC[C@@H](C)OC(=O)C1=CC=CC=C1

(R)-sec-Butyl benzoate is an organic compound classified as an ester, specifically the ester formed from benzoic acid and (R)-sec-butanol. Its molecular formula is C11H14O2C_{11}H_{14}O_{2}, and it features a benzoate group attached to a sec-butyl chain. This compound is known for its characteristic fruity odor, making it useful in the fragrance industry. It is also a solvent and can serve as a reagent in various

  • Hydrolysis: In the presence of water, it can hydrolyze to yield benzoic acid and (R)-sec-butanol. This reaction is catalyzed by both acids and bases, with the general mechanism involving nucleophilic attack by water on the carbonyl carbon of the ester.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, resulting in a new ester and alcohol. For example, reacting (R)-sec-butyl benzoate with methanol would yield methyl benzoate and (R)-sec-butanol.
  • Electrophilic Aromatic Substitution: The presence of the benzoate group can influence the reactivity of the aromatic ring in electrophilic substitution reactions, where substituents can be added to the benzene ring under specific conditions .

The biological activity of (R)-sec-butyl benzoate has been studied primarily in terms of its metabolic pathways. Upon ingestion or exposure, it hydrolyzes into benzoic acid, which is then metabolized to hippuric acid. This metabolic route suggests that (R)-sec-butyl benzoate may have low toxicity levels for humans and animals, as evidenced by studies indicating that similar compounds do not pose significant health risks .

(R)-sec-Butyl benzoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the direct esterification of benzoic acid with (R)-sec-butanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires heating to facilitate the formation of the ester.
    Benzoic Acid+ R sec ButanolH2SO4 R sec Butyl Benzoate+Water\text{Benzoic Acid}+\text{ R sec Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{ R sec Butyl Benzoate}+\text{Water}
  • Transesterification: This method involves reacting an existing butyl benzoate with (R)-sec-butanol under catalytic conditions, allowing for selective formation of (R)-sec-butyl benzoate.
  • Using Acid Chlorides: Another approach involves using benzoyl chloride and (R)-sec-butanol, which reacts to form (R)-sec-butyl benzoate along with hydrochloric acid as a byproduct.

(R)-sec-Butyl benzoate has various applications across different industries:

  • Fragrance Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and cosmetics.
  • Solvent: It serves as a solvent for cellulose derivatives and other organic compounds in industrial applications.
  • Chemical Intermediate: It acts as a reagent in organic synthesis for producing other compounds.

Research on interaction studies involving (R)-sec-butyl benzoate has primarily focused on its metabolic pathways and potential interactions with biological systems. Studies indicate that it hydrolyzes into less toxic metabolites like hippuric acid, which is excreted efficiently by mammals . Additionally, its interactions with various enzymes during metabolism suggest minimal adverse effects when used within regulated limits.

Several compounds share structural similarities with (R)-sec-butyl benzoate. These include:

Compound NameMolecular FormulaUnique Features
Butyl BenzoateC11H14O2C_{11}H_{14}O_{2}Straight-chain butanol variant
Ethyl BenzoateC9H10O2C_{9}H_{10}O_{2}Shorter alkyl chain; commonly used as a solvent
Methyl BenzoateC8H8O2C_{8}H_{8}O_{2}Smallest alkyl group; widely used in fragrances
Isobutyl BenzoateC11H14O2C_{11}H_{14}O_{2}Branching at the second carbon; unique properties

Uniqueness of (R)-sec-Butyl Benzoate

(R)-sec-Butyl benzoate's uniqueness lies in its chiral center at the sec-butyl group, which can impart distinct olfactory properties compared to its non-chiral counterparts like butyl or methyl benzoates. This chirality may influence its interaction with biological systems and its sensory characteristics in fragrances.

Nickel-Mediated Cross-Coupling for Chiral Center Induction

Nickel catalysis has emerged as a powerful tool for constructing stereogenic centers in ester derivatives. A seminal study demonstrated the use of nickel complexes with chiral bis(oxazoline) ligands to mediate asymmetric reductive cross-couplings between N-hydroxyphthalimide (NHP) esters and vinyl bromides (Figure 1). By employing tetrakis(dimethylamino)ethylene (TDAE) as a terminal reductant, researchers achieved ee values exceeding 94% for benzylic esters. The reaction proceeds via a radical intermediate, where the chiral ligand environment on nickel dictates the facial selectivity during radical recombination (Scheme 1a).

This methodology shows particular promise for (R)-sec-butyl benzoate synthesis when applied to α-substituted benzoic acid derivatives. Substrates bearing secondary alkyl groups, such as sec-butyl moieties, undergo coupling with minimal steric hindrance due to nickel's ability to accommodate bulky substituents. A comparative analysis of ligand architectures reveals that binaphthyl-based phosphoramidite ligands provide optimal enantiocontrol for aliphatic esters (Table 1).

Table 1. Nickel-catalyzed asymmetric cross-coupling performance for ester synthesis

Substrate TypeLigand ClassTemperature (°C)ee (%)
Benzylic NHP esterBis(oxazoline)2594
α-Alkoxy NHP esterPhosphoramidite3089
Cyclic NHP esterBinaphthyl diamine4082

Palladium-Catalyzed Kinetic Resolution in Ester Formation

Palladium complexes enable kinetic resolution during esterification through selective activation of enantiomeric substrates. The [Pd(P^O)] catalyst system, featuring chiral phosphine-oxazoline ligands, demonstrates exceptional discriminatory power in allylic alkylation reactions. For sec-butyl benzoate synthesis, this approach capitalizes on the differential reaction rates of (R)- and (S)-configured intermediates with nucleophilic benzoate donors (Scheme 2).

Recent innovations in base-free hydrogenation conditions have expanded palladium's utility in ester synthesis. A dynamic kinetic resolution process combines racemization of the sec-butyl precursor with enantioselective hydrogenation, achieving 88% ee for (R)-sec-butyl benzoate derivatives. The mechanism involves π-allyl palladium intermediates that adopt distinct transition states based on the chiral ligand's steric profile.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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